Step 1: Formation of α,γ-diketoester: This step utilizes 4-chloropropiophenone as the starting material. Treatment with chlorotrimethylsilane and ethyl chlorooxoacetate leads to the formation of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate. [] An alternative involves acylation of the enolate of 4-chloropropiophenone using LiHMDS. []
Step 2: Condensation and Cyclization: The α,γ-diketoester undergoes condensation with 2,4-dichlorophenylhydrazine to yield a phenylhydrazone intermediate. This intermediate subsequently undergoes cyclization to form ethyl 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate. []
Optimization: While the above synthetic route is commonly employed, optimization efforts have been directed towards improving the yield and purity of the product. One key challenge lies in removing impurities formed during the initial conversion of 4-chloropropiophenone. [] Further challenges involve the potential formation of isomeric phenylhydrazones, leading to the generation of undesired byproducts. []
Ethyl 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate readily undergoes hydrolysis to yield 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. [] This carboxylic acid derivative serves as a precursor for the synthesis of Rimonabant hydrochloride, a selective cannabinoid type 1 (CB1) receptor antagonist. []
The primary application of ethyl 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is in the synthesis of more complex molecules with biological activity. A notable example is its role as a key intermediate in the synthesis of Rimonabant hydrochloride, a selective cannabinoid type 1 (CB1) receptor antagonist. [] This compound has shown potential for the treatment of obesity and related metabolic risk factors, as well as tobacco dependence. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6